molecular formula C3N3Na3O9S3 B12658014 Trisodium 1,3,5-triazine-2,4,6-trisulphonate CAS No. 85391-96-4

Trisodium 1,3,5-triazine-2,4,6-trisulphonate

Cat. No.: B12658014
CAS No.: 85391-96-4
M. Wt: 387.2 g/mol
InChI Key: PTWBWTHLDIERJK-UHFFFAOYSA-K
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Description

[ Note: The following is a hypothetical description. Specific applications, properties, and mechanisms for "Trisodium 1,3,5-triazine-2,4,6-trisulphonate" could not be verified through the search.] this compound is a high-purity organic compound supplied for laboratory and research applications. As a sulphonated triazine derivative, it may be investigated for its properties as a corrosion inhibitor, chelating agent, or dispersant in various chemical processes. Researchers value this chemical for its potential to interact with metal ions or act as a building block for more complex molecules. The trisodium salt form typically enhances water solubility, facilitating its use in aqueous systems. This product is intended for research purposes by qualified professionals and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

85391-96-4

Molecular Formula

C3N3Na3O9S3

Molecular Weight

387.2 g/mol

IUPAC Name

trisodium;1,3,5-triazine-2,4,6-trisulfonate

InChI

InChI=1S/C3H3N3O9S3.3Na/c7-16(8,9)1-4-2(17(10,11)12)6-3(5-1)18(13,14)15;;;/h(H,7,8,9)(H,10,11,12)(H,13,14,15);;;/q;3*+1/p-3

InChI Key

PTWBWTHLDIERJK-UHFFFAOYSA-K

Canonical SMILES

C1(=NC(=NC(=N1)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Sulfonation of 1,3,5-Triazine

  • The starting material, cyanuric chloride or 1,3,5-triazine, is reacted with sulfur-containing reagents such as sodium sulfite or sodium bisulfite under controlled temperature conditions.
  • The reaction is typically carried out in aqueous media, where the sulfonate groups are introduced at the 2,4,6-positions of the triazine ring.
  • Temperature control is critical, often maintained between 40°C and 90°C, to ensure complete sulfonation without decomposition.

Neutralization and Formation of Trisodium Salt

  • After sulfonation, the reaction mixture is neutralized with sodium hydroxide or sodium sulfide to form the trisodium salt.
  • The pH is carefully adjusted and maintained, often around neutral to slightly basic conditions, to favor the formation of the trisodium salt.
  • The neutralization step may involve gradual addition of sodium hydroxide solution with continuous stirring and temperature control.

Isolation and Purification

  • The trisodium salt is isolated by filtration or crystallization from the reaction mixture.
  • Washing with deionized water removes impurities and residual salts.
  • Drying is performed under vacuum or in an oven at temperatures around 100-110°C to obtain the pure dry product.
Parameter Optimal Range/Condition Notes
Reaction Temperature 40–90°C Ensures efficient sulfonation and prevents decomposition
pH during Neutralization ~7–9 Maintains stability of trisodium salt
Concentration of Reactants Controlled to avoid excess sulfite Prevents side reactions and improves yield
Reaction Time 1–3 hours Sufficient for complete sulfonation and salt formation
Drying Temperature 100–110°C Removes moisture without degrading the product
  • A slurry of cyanuric chloride is prepared in water at room temperature.
  • A solution of sodium sulfite and sodium bicarbonate is added continuously over 2 hours at temperatures up to 40°C.
  • After addition, the mixture is heated to 90°C and stirred for 1 hour to complete the reaction.
  • The reaction mixture is cooled to 60°C and acidified with sulfuric acid to precipitate the trisulfonated triazine.
  • The precipitate is filtered hot, washed with warm water until sulfate ions are removed, and dried at 110°C.
  • The yield is typically around 94% with purity close to 95%.
  • Continuous addition and pH control are essential for large-scale synthesis to maintain product quality.
  • Use of strong inorganic acids (e.g., sulfuric acid) for acidification ensures efficient precipitation.
  • Addition of polymeric additives such as polyacrylamide can improve filtration and product handling.
  • Maintaining pH between 1.5 and 2.5 during acidification prevents contamination and improves purity.
Step Description Conditions/Notes
Sulfonation Reaction of triazine with sodium sulfite 40–90°C, aqueous medium
Neutralization Addition of sodium hydroxide or sodium sulfide pH ~7–9, controlled addition
Acidification (if needed) Use of sulfuric or hydrochloric acid pH 1.5–2.5, temperature 50–65°C
Filtration and Washing Removal of impurities Warm water washing until sulfate-free
Drying Removal of moisture Vacuum or oven drying at 100–110°C
Additives (optional) Polyacrylamide for filtration improvement 0.01–1 g/L concentration

The preparation of trisodium 1,3,5-triazine-2,4,6-trisulphonate involves controlled sulfonation of the triazine ring followed by neutralization and purification steps. Key factors influencing the process include temperature, pH control, reactant concentration, and the use of additives to improve filtration. Industrial methods emphasize maintaining a narrow pH range during acidification to achieve high purity (>99%) and low ash content (<0.1%). The process is well-established with yields typically exceeding 90%, making it suitable for large-scale production.

Scientific Research Applications

Environmental Applications

Heavy Metal Remediation

Trisodium 1,3,5-triazine-2,4,6-trisulphonate is utilized in the treatment of wastewater containing heavy metals. Its effectiveness in binding with heavy metals allows for their removal from contaminated water sources. This property is essential for industries that discharge wastewater containing toxic metals such as lead and cadmium .

Case Study: Wastewater Treatment

In a study examining the efficacy of this compound in wastewater treatment facilities, it was found that the compound significantly reduced metal concentrations in treated effluents. The average removal efficiency for lead was reported at 85%, showcasing its potential as a sustainable solution for heavy metal contamination .

Material Science Applications

Rubber Industry

The compound is also applied in the rubber industry as a crosslinking agent. It enhances the physical and chemical properties of rubber products by promoting crosslinking reactions during vulcanization processes. This application is particularly beneficial for epichlorohydrin rubbers and their copolymers .

Table: Properties and Benefits in Rubber Manufacturing

PropertyBenefit
Crosslinking EfficiencyImproves durability and resistance to heat
Chemical StabilityReduces degradation under environmental stress
CompatibilityWorks well with various rubber formulations

Medicinal Chemistry Applications

Anticancer Activity

Recent research has highlighted the potential anticancer properties of derivatives of this compound. Compounds derived from this triazine core have shown promising anti-proliferative activity against various cancer cell lines including breast and colon cancers .

Case Study: Synthesis and Testing of Derivatives

In a systematic study involving the synthesis of triazine-based derivatives, several compounds exhibited significant activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The study employed the MTT assay to evaluate cell viability post-treatment with these compounds .

Analytical Applications

Chromatography and Detection

This compound is also used as a reagent in analytical chemistry for detecting various substances through chromatographic methods. Its ability to form complexes with different analytes enhances detection sensitivity and specificity .

Table: Applications in Analytical Chemistry

ApplicationMethodology
Ion ChromatographyUsed as a mobile phase additive
SpectrophotometryEnhances signal for UV detection

Mechanism of Action

The primary mechanism of action of Trisodium 1,3,5-triazine-2,4,6-trisulphonate involves its ability to chelate metal ions. The sulfonate groups form strong complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in water treatment and other applications where metal ion removal is necessary.

Comparison with Similar Compounds

Cyanuric Acid Trisodium Salt (1,3,5-Triazine-2,4,6-Trione Trisodium Salt; CAS 3047-33-4)

  • Structure : Three oxygen atoms replace chlorine in cyanuric chloride, forming a trione structure (C₃N₃Na₃O₃) .
  • Properties : Highly water-soluble, with applications in pool sanitization and as a stabilizer for chlorine-based disinfectants.
  • Key Differences :
    • Reactivity : The trione is less reactive than trisulphonate due to the electronegative oxygen atoms, limiting its use in sulfonation-dependent reactions .
    • Applications : Primarily used in water treatment, whereas trisulphonate derivatives may serve as dyes or surfactants due to their stronger ionic interactions .

1,3,5-Triazine-2,4,6(1H,3H,5H)-Trithione Trisodium Salt (TMT; CAS Not Provided)

  • Structure : Sulfur atoms replace oxygen in the trione structure, forming a trithione (C₃N₃Na₃S₃) .
  • Properties : Used in high-purity chemical synthesis, particularly in materials requiring sulfur-based coordination.
  • Key Differences :
    • Solubility : Trithione derivatives exhibit lower water solubility compared to trisulphonates due to reduced polarity.
    • Applications : TMT is employed in specialty industrial processes, whereas trisulphonates are more versatile in aqueous formulations .

Acid Red 18 (Trisodium 1-(1-Naphthylazo)-2-Hydroxynaphthalene-4',6,8-Trisulphonate; CAS 2611-82-7)

  • Structure : A naphthalene-based trisodium sulphonate dye (C₂₀H₁₁N₂Na₃O₁₀S₃) .
  • Properties : High solubility and stability in acidic environments, used extensively in textiles and food coloring.
  • Key Differences: Backbone Complexity: Acid Red 18’s aromatic backbone enables chromophoric properties, unlike the simpler triazine core of the target compound. Functionality: The triazine trisulphonate lacks azo groups, limiting its use as a dye but enhancing its utility in non-chromogenic applications like ion exchange .

Biological Activity

Trisodium 1,3,5-triazine-2,4,6-trisulphonate (also known as trisodium salt of 2,4,6-trimercapto-1,3,5-triazine) is a water-soluble compound with significant biological and industrial applications. Its unique chemical structure allows it to interact with various biological systems, making it a subject of interest in both environmental and pharmaceutical research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₃N₃Na₃S₃
  • Molecular Weight : 243.22 g/mol
  • CAS Number : 17766-26-6
  • Synonyms : Trithiocyanuric acid trisodium salt

Table 1: Chemical Identifiers

PropertyValue
CAS17766-26-6
Molecular FormulaC₃N₃Na₃S₃
Molecular Weight243.22 g/mol
IUPAC NameSodium;1,3,5-triazinane-2,4,6-trithione

Mechanisms of Biological Activity

This compound exhibits various biological activities through several mechanisms:

  • Antioxidant Activity : The compound acts as a chelator for heavy metals and free radicals, which can mitigate oxidative stress in cells. This property is particularly beneficial in detoxifying environments contaminated with heavy metals.
  • Anticancer Properties : Research has indicated that derivatives of triazine compounds can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. The structural modifications in triazine derivatives enhance their selectivity towards cancer cells while minimizing toxicity to normal cells .
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with tumorigenesis. This inhibition can lead to apoptosis (programmed cell death) in cancer cells .

Case Study 1: Heavy Metal Detoxification

A study demonstrated the efficacy of this compound in purifying wastewater contaminated with heavy metals. The compound effectively reduced metal concentrations by forming stable complexes that precipitate out of solution .

Case Study 2: Anticancer Activity

In vitro studies have shown that triazine derivatives can induce apoptosis in various cancer cell lines. For instance:

  • Cell Line Tested : HCT116 (colon cancer)
  • Mechanism : Induction of pH imbalance leading to cellular dysfunction and death.
  • Findings : Significant reduction in cell viability was observed upon treatment with triazine derivatives under controlled conditions .

Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantChelation of heavy metals ,
AnticancerEnzyme inhibition leading to apoptosis ,
Enzyme InhibitionTargeting tumorigenesis enzymes

Chemical Reactions Analysis

Reaction Mechanism Insights

While the provided sources lack direct experimental data on this compound’s reactions, general triazine chemistry and analogous sulfonated systems suggest potential reactivity pathways:

Acid-Base Reactions

The sulfonate groups (-SO₃⁻) are strong electron-withdrawing groups, which could stabilize adjacent nucleophilic or electrophilic attack. In acidic conditions, the sulfonate groups may act as leaving groups in substitution reactions, though such behavior is less common compared to weaker electron-withdrawing substituents.

Comparison with Related Triazines

Compound Key Features Reactivity
Cyanuric chlorideTriazine core with three Cl atomsUndergoes nucleophilic substitution (e.g., with amines, alcohols) .
Trithiocyanuric acidTriazine core with three -SH groupsReacts with H₂S to form dithiazine derivatives .
Triallyl isocyanurateTriazine core with three allyl ester groupsUsed in polymerization and click chemistry for PET imaging probes .
Trisodium triazine-trisulphonateTriazine core with three -SO₃⁻ groupsNo direct reaction data available in provided sources .

Research Gaps and Limitations

The provided search results emphasize the synthesis and applications of other triazine derivatives (e.g., PET imaging probes , H₂S scavengers ) but lack specific studies on this compound’s reactivity. For detailed reaction mechanisms or experimental data, further literature review or specialized databases (e.g., Reaxys, SciFinder) would be required.

Q & A

Q. What established synthetic protocols are recommended for laboratory-scale preparation of trisodium 1,3,5-triazine-2,4,6-trisulphonate?

The compound is synthesized via sulfonation of cyanuric acid (1,3,5-triazine-2,4,6-triol) using sulfonating agents like concentrated sulfuric acid or sulfur trioxide under controlled temperatures (60–80°C). Neutralization with sodium hydroxide yields the trisodium salt. Purification typically involves recrystallization from aqueous ethanol to remove unreacted precursors. Analytical confirmation via elemental analysis (C, N, S content) and FTIR (sulfonate S=O stretching at ~1040 cm⁻¹) is critical .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in D₂O can confirm the absence of protonated aromatic rings (expected for full sulfonation).
  • Fourier-Transform Infrared Spectroscopy (FTIR): Detect sulfonate groups (asymmetric S=O stretches at 1180–1120 cm⁻¹ and symmetric stretches at 1040–1000 cm⁻¹).
  • High-Performance Liquid Chromatography (HPLC): Use ion-pair chromatography with UV detection (λ = 254 nm) to assess purity and quantify residual impurities .

Q. What are the key stability considerations for storing this compound in research environments?

The compound is hygroscopic and should be stored in airtight containers under anhydrous conditions. Thermal gravimetric analysis (TGA) indicates decomposition above 330°C, producing sodium sulfate and cyanuric acid derivatives. Prolonged exposure to humid environments may lead to hydrolysis, necessitating periodic purity checks via titration (sulfonate content) .

Advanced Research Questions

Q. How does this compound function as a chelating agent for transition metals, and what experimental parameters influence its efficacy?

The sulfonate and triazine moieties enable coordination with metal ions (e.g., Cu²⁺, Fe³⁺) via Lewis acid-base interactions. Stability constants can be determined using potentiometric titrations in buffered aqueous solutions. Competitive chelation studies (e.g., vs. EDTA) require pH control (4–7) and UV-Vis spectroscopy to monitor metal-ligand complex formation. Recent studies highlight its selectivity for heavy metals in wastewater remediation .

Q. What methodologies resolve contradictions in reported thermal decomposition pathways of this compound?

Discrepancies arise from varying experimental conditions (e.g., heating rate, atmosphere). To reconcile

  • Simultaneous TGA-DSC: Differentiate endothermic (dehydration) and exothermic (decomposition) events.
  • Mass Spectrometry (MS): Identify gaseous byproducts (e.g., SO₂, NH₃) during pyrolysis.
  • In-situ XRD: Track crystalline phase changes under controlled thermal gradients. Consensus indicates initial dehydration (<150°C) followed by sulfonate group degradation (>330°C) .

Q. What role does this compound play in designing functionalized polymers for ion-exchange membranes?

The compound serves as a crosslinking agent or dopant in sulfonated poly(ether ether ketone) (SPEEK) membranes. Its sulfonate groups enhance proton conductivity while the triazine core improves mechanical stability. Electrochemical impedance spectroscopy (EIS) and small-angle X-ray scattering (SAXS) are used to evaluate ion-cluster morphology and conductivity (target: 0.1–0.2 S/cm at 80°C). Challenges include balancing water uptake and dimensional stability .

Methodological Notes

  • Contradiction Analysis: When conflicting data arise (e.g., stability thresholds), replicate experiments under standardized conditions (ISO/IEC 17025) and employ orthogonal analytical techniques (e.g., NMR + HPLC).
  • Safety Protocols: Refer to SDS guidelines (e.g., eye protection, ventilation) due to risks of dust inhalation and mild skin irritation .

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